molecular formula C8H5BrFIO2 B13431100 2-Bromo-3-fluoro-4-iodophenylacetic acid

2-Bromo-3-fluoro-4-iodophenylacetic acid

Cat. No.: B13431100
M. Wt: 358.93 g/mol
InChI Key: UMOLPGQODVQIGU-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-iodophenylacetic acid is an organic compound with the molecular formula C8H5BrFIO2 and a molecular weight of 358.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenylacetic acid core, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-iodophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives, where bromine, fluorine, and iodine are introduced sequentially under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) in the presence of suitable solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-iodophenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-fluoro-4-iodophenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-iodophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in various chemical reactions, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoro-4-chlorophenylacetic acid
  • 2-Bromo-3-fluoro-4-methylphenylacetic acid
  • 2-Bromo-3-fluoro-4-nitrophenylacetic acid

Uniqueness

2-Bromo-3-fluoro-4-iodophenylacetic acid is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) on the phenylacetic acid core. This unique combination of halogens imparts distinct reactivity and selectivity, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C8H5BrFIO2

Molecular Weight

358.93 g/mol

IUPAC Name

2-(2-bromo-3-fluoro-4-iodophenyl)acetic acid

InChI

InChI=1S/C8H5BrFIO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13)

InChI Key

UMOLPGQODVQIGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Br)F)I

Origin of Product

United States

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